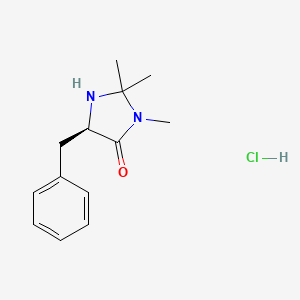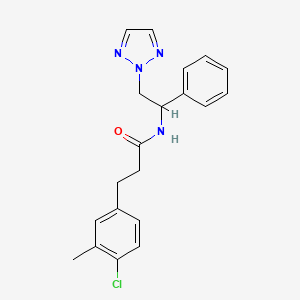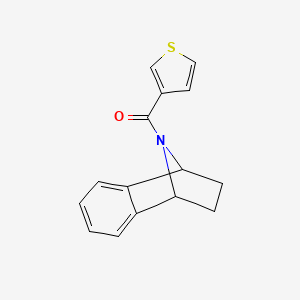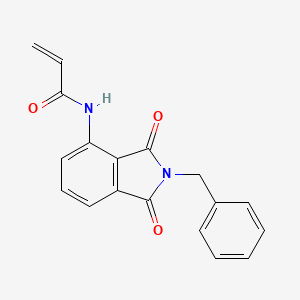
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and the functional groups present. It also includes its role or use in the scientific, medical, or industrial fields .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, solubility, and density. Chemical properties include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Structural Studies and Catalytic Activity
Imidazolidinone Organocatalysts : A study explored the structural diversity in imidazolidinone organocatalysts, including variants of (5R/S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride, highlighting their conformational energies and the impact of hydrogen-bonding and van der Waals interactions in their crystal structures (Burley, Gilmour, Prior, & Day, 2008).
Asymmetric Hydrocyanation : (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione was used as a catalyst in the asymmetric hydrocyanation of benzaldehydes, showing moderate enantioselectivities, which is essential in synthesizing optically active pyrethroid insecticides (Danda, 1991).
Dehydrogenation Studies : Research on 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, a related compound, demonstrated its efficient thermal dehydrogenation under specific conditions, offering insights into reaction mechanisms and selectivity (Pepino, Peláez, Moyano, & Argüello, 2012).
Potential Antiviral and Antitumor Agents
Antiviral and Antitumor Synthesis : A study described the synthesis of substituted 4-imidazolidinones as potential antiviral and antitumor agents, indicating the significance of these compounds in medical research (Khodair & Bertrand, 1998).
Synthesis and Screening of Analogs : Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones were synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, showcasing their potential as anticancer agents (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Organocatalysis and Chemical Reactions
Organocatalyst Supported on Ionic Liquid : The use of (5S)‐2,2,3‐trimethyl‐5‐thiobenzylmethyl‐4‐imidazolidinone hydrochloride as an efficient organocatalyst for enantioselective Diels–Alder reactions was investigated, demonstrating the versatility of imidazolidinones in catalysis (De Nino et al., 2015).
Reactions of Imidazolidinones : A study focused on the synthesis and reactions of various imidazolidinone derivatives, contributing to the understanding of their chemical behavior and potential applications (Mahmoud et al., 2011).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Evaluation : New imidazolidinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ammar et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFEXGDFJLJGM-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323196-43-6 |
Source


|
| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2846200.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)
![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2846219.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)
